Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester
Brand Name: Vulcanchem
CAS No.: 146137-96-4
VCID: VC18874876
InChI: InChI=1S/C10H7IO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
SMILES:
Molecular Formula: C10H7IO2S
Molecular Weight: 318.13 g/mol

Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester

CAS No.: 146137-96-4

Cat. No.: VC18874876

Molecular Formula: C10H7IO2S

Molecular Weight: 318.13 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester - 146137-96-4

Specification

CAS No. 146137-96-4
Molecular Formula C10H7IO2S
Molecular Weight 318.13 g/mol
IUPAC Name methyl 7-iodo-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7IO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Standard InChI Key ORAAJDBZEBBIKS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiophene ring system—a fused bicyclic structure comprising a benzene ring conjugated to a thiophene moiety. Key substituents include:

  • Iodine atom at the 7-position, enabling electrophilic substitution and cross-coupling reactions.

  • Methyl ester group at the 2-position, which enhances solubility and serves as a synthetic handle for further derivatization.

The IUPAC name is methyl 7-iodo-1-benzothiophene-2-carboxylate, with a molecular formula of C10H7IO2S\text{C}_{10}\text{H}_{7}\text{IO}_{2}\text{S} and a molecular weight of 318.13 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.233 g/cm³ (analog estimate)
Boiling Point322.3°C (at 760 mmHg)
Flash Point148.7°C
LogP (Partition Coefficient)2.996
PSA (Polar Surface Area)54.54 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step functionalization of benzothiophene precursors:

  • Iodination: Electrophilic aromatic substitution introduces iodine at the 7-position using iodine monochloride (ICl\text{ICl}) or Niodosuccinimide\text{N}-iodosuccinimide (NIS) in acidic media.

  • Esterification: Carboxylic acid intermediates at the 2-position are converted to methyl esters via Fischer esterification (methanol, H2SO4\text{H}_{2}\text{SO}_{4}) or using dimethyl carbonate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
IodinationNIS, HOAc\text{HOAc}, 80°C65–75%
EsterificationMethanol, H2SO4\text{H}_{2}\text{SO}_{4}, reflux85–90%

Challenges and Solutions

  • Regioselectivity: Competing iodination at adjacent positions is mitigated using directing groups or sterically hindered reagents.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves isomers and byproducts.

Biological and Pharmaceutical Applications

Antimicrobial Activity

The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Iodine Substitution: Enhances halogen bonding with biological targets, increasing potency by 3–5× compared to chloro or bromo analogs.

  • Ester vs. Carboxylic Acid: Methyl esters show superior bioavailability over free acids due to reduced ionization at physiological pH .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃).

  • HRMS: m/z calcd. for C10H7IO2S\text{C}_{10}\text{H}_{7}\text{IO}_{2}\text{S}: 317.9214; found: 317.9218.

Future Directions and Challenges

Underexplored Areas

  • Targeted Drug Delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could mitigate off-target effects.

  • Mechanistic Studies: Elucidating interactions with tubulin or DNA topoisomerases requires crystallographic data.

Synthetic Innovations

  • Photocatalysis: Visible-light-mediated C–H iodination could improve regioselectivity and sustainability.

  • Biocatalysis: Enzymatic esterification may offer greener alternatives to acid-catalyzed methods.

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